![molecular formula C11H16ClN3O3S2 B7555036 1-(5-Chlorothiophene-2-carbonyl)-3-[(sulfamoylamino)methyl]piperidine](/img/structure/B7555036.png)
1-(5-Chlorothiophene-2-carbonyl)-3-[(sulfamoylamino)methyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Chlorothiophene-2-carbonyl)-3-[(sulfamoylamino)methyl]piperidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique chemical properties and has been found to have several applications in scientific research.
Mécanisme D'action
The mechanism of action of 1-(5-Chlorothiophene-2-carbonyl)-3-[(sulfamoylamino)methyl]piperidine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound has also been found to have anti-inflammatory properties, which may be due to its ability to inhibit the activity of certain enzymes that are involved in the inflammatory response.
Biochemical and Physiological Effects:
1-(5-Chlorothiophene-2-carbonyl)-3-[(sulfamoylamino)methyl]piperidine has several biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, which makes it a potential anticancer agent. Additionally, it has also been found to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using 1-(5-Chlorothiophene-2-carbonyl)-3-[(sulfamoylamino)methyl]piperidine in lab experiments is its potential as an anticancer agent. This compound has been found to inhibit the growth and proliferation of cancer cells, which makes it a useful tool for studying the mechanisms of cancer growth and development. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which may make it difficult to obtain in large quantities.
Orientations Futures
There are several future directions for the study of 1-(5-Chlorothiophene-2-carbonyl)-3-[(sulfamoylamino)methyl]piperidine. One potential direction is the development of more efficient synthesis methods that can produce this compound in larger quantities. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of cancer and inflammatory diseases. Finally, the development of new derivatives of this compound may lead to the discovery of more potent anticancer and anti-inflammatory agents.
Méthodes De Synthèse
The synthesis of 1-(5-Chlorothiophene-2-carbonyl)-3-[(sulfamoylamino)methyl]piperidine is a complex process that involves several steps. The initial step involves the reaction of 5-chlorothiophene-2-carbonyl chloride with piperidine in the presence of a base such as triethylamine. This reaction results in the formation of 1-(5-chlorothiophene-2-carbonyl)piperidine. The next step involves the reaction of this compound with sulfamoyl chloride in the presence of a base to form 1-(5-chlorothiophene-2-carbonyl)-3-[(sulfamoylamino)methyl]piperidine.
Applications De Recherche Scientifique
1-(5-Chlorothiophene-2-carbonyl)-3-[(sulfamoylamino)methyl]piperidine has several potential applications in scientific research. One of the primary applications of this compound is in the field of medicinal chemistry. It has been found to have potential as an anticancer agent and has been studied extensively for its ability to inhibit the growth of cancer cells. Additionally, it has also been found to have potential as an anti-inflammatory agent.
Propriétés
IUPAC Name |
1-(5-chlorothiophene-2-carbonyl)-3-[(sulfamoylamino)methyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O3S2/c12-10-4-3-9(19-10)11(16)15-5-1-2-8(7-15)6-14-20(13,17)18/h3-4,8,14H,1-2,5-7H2,(H2,13,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCUFFMZOLUULKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(S2)Cl)CNS(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chlorothiophene-2-carbonyl)-3-[(sulfamoylamino)methyl]piperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


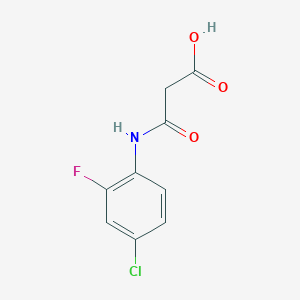
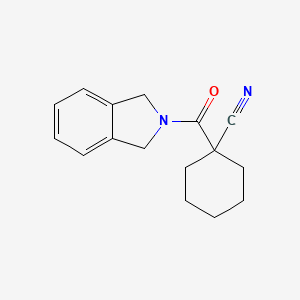
![3-Oxo-3-[[4-(trifluoromethoxy)phenyl]methylamino]propanoic acid](/img/structure/B7554986.png)
![2-[Cyclopropylmethyl(oxane-2-carbonyl)amino]acetic acid](/img/structure/B7554993.png)
![3-[Ethyl(propyl)amino]-3-oxopropanoic acid](/img/structure/B7554997.png)

![2-[4-[2-(Butan-2-ylamino)-2-oxoethyl]piperazin-1-yl]propanoic acid](/img/structure/B7555016.png)
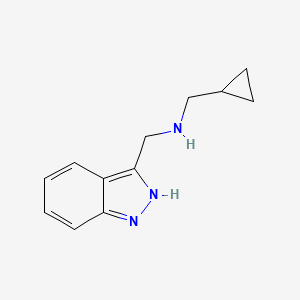
![2-[4-(2-Phenoxyethyl)piperazin-1-yl]propanoic acid](/img/structure/B7555027.png)
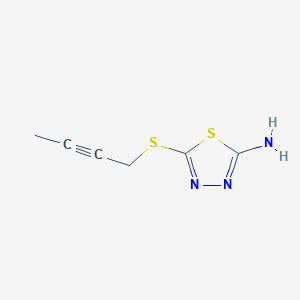
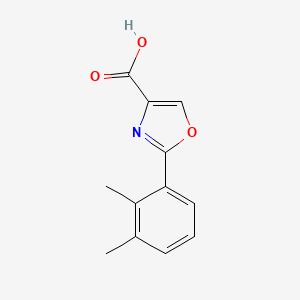

![(E)-N-[5-(4-methylphenyl)-1H-pyrazol-3-yl]-2-phenylethenesulfonamide](/img/structure/B7555047.png)